4-Oxo-2-propylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Oxo-2-propylpentanoic acid and related compounds has been explored through various methods. For instance, the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, which serves as a method for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010). Additionally, the synthesis of 4-Oxo-5-aminopentanoic acid hydrochloride from 4-oxopentanoic acid through selective bromination highlights a key route for obtaining this compound (Zav'yalov & Zavozin, 1987).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Oxo-2-propylpentanoic acid has been studied extensively. For example, the resonance-assisted hydrogen bonds between the oxime and carboxyl group in similar aliphatic keto-carboxylic acids have been analyzed, showing the influence of electron charge distribution on the molecular structure (Maurin et al., 1995).
Chemical Reactions and Properties
Research into the chemical reactions of 4-Oxo-2-propylpentanoic acid and its analogs includes the study of Friedel–Crafts reactions for synthesizing related compounds (Natekar & Samant, 2010). Additionally, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of terminal alpha,beta-unsaturated alkynones has been explored, leading to the stereoselective synthesis of furanones (Chen et al., 2008).
Physical Properties Analysis
The physical properties of 4-Oxo-2-propylpentanoic acid derivatives have been characterized through various methods. Mass spectrometric characterization and the study of gas-phase ion fragmentation mechanisms have provided insights into the behavior of these compounds under different conditions (Kanawati et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of 4-Oxo-2-propylpentanoic acid and related compounds include the study of their reactivity and stability under various conditions. For example, the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acid medium has been examined, highlighting the influence of substituents on reaction rates (Manjari & Reddy, 2011).
Scientific Research Applications
Biofuel Production and Catalytic Activity :
- Levulinic acid has been identified as a potential biofuel produced from carboxylic acid through acid hydrolysis of lignocellulosic biomass. Its esterification reactions with alcohols like methanol and ethanol using microwave irradiation and catalysts like H2SO4 and zeolite Hβ have been studied for biofuel additive production (Umrigar, Chakraborty, & Parikh, 2018).
Electrochemical Water Purification :
- Electrochemically generated iron(IV) oxo complexes have been shown to decompose various organic compounds, including levulinic acid. This demonstrates the potential for total mineralization of organic compounds in water purification processes (de Sousa et al., 2017).
Cancer Research :
- Valproic acid (2‐propylpentanoic acid) has been used as a short-chain fatty acid HDAC inhibitor, affecting cell proliferation and inducing apoptosis in gastric cancer cells. This indicates its potential as a therapeutic agent for gastric cancer (Sun et al., 2020).
Supramolecular Liquid Crystal Dimers :
- The phase behavior of mixtures containing 4-octyloxybenzoic acid and derivatives of 4-oxopentanoic acid has been studied. This research contributes to the understanding of hydrogen bonding in the formation of supramolecular liquid crystals (Martinez-Felipe & Imrie, 2015).
Aqueous-Phase Processing of Levulinic Acid :
- Research has been conducted on the aqueous-phase hydrogenation of levulinic acid for the production of biofuels and chemicals. This involves studying the activity and stability of supported catalysts like Ru in the hydrogenation process (Abdelrahman et al., 2015).
Extraction and Equilibrium Studies :
- The reactive extraction of levulinic acid from aqueous solutions has been studied, focusing on its equilibrium and the effects of various diluents. This is important for the separation and purification processes in chemical industries (Kumar et al., 2015).
Synthesis of Biofuels and Chemicals :
- Levulinic acid has been explored as a starting material for synthesizing various chemicals and fuels due to its carboxylic acid and keto functional groups (Malu, Manikandan, & Cheralathan, 2020).
Microwave-Assisted Synthesis :
- 4-Oxobutenoic acids, including 4-oxopentanoic acid, have been synthesized using microwave-assisted aldol-condensation. This method provides an effective approach for the synthesis of these biologically active species (Uguen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-oxo-2-propylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMYVTYHORJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395655 | |
Record name | 4-oxo-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-propylpentanoic acid | |
CAS RN |
688-04-0 | |
Record name | 4-oxo-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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